Cas no 2137531-17-8 (5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1-(oxolan-3-yl)-1H-pyrazole)

5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1-(oxolan-3-yl)-1H-pyrazole structure
2137531-17-8 structure
Product name:5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1-(oxolan-3-yl)-1H-pyrazole
CAS No:2137531-17-8
MF:C11H13ClN4O
Molecular Weight:252.700120687485
CID:6425267
PubChem ID:165957219

5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1-(oxolan-3-yl)-1H-pyrazole 化学的及び物理的性質

名前と識別子

    • 5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1-(oxolan-3-yl)-1H-pyrazole
    • 2137531-17-8
    • EN300-1128241
    • インチ: 1S/C11H13ClN4O/c1-15-10(2-4-13-15)9-6-11(12)16(14-9)8-3-5-17-7-8/h2,4,6,8H,3,5,7H2,1H3
    • InChIKey: RKFMDIIWYPCOOI-UHFFFAOYSA-N
    • SMILES: ClC1=CC(C2=CC=NN2C)=NN1C1COCC1

計算された属性

  • 精确分子量: 252.0777887g/mol
  • 同位素质量: 252.0777887g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 280
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 44.9Ų
  • XLogP3: 1.2

5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1-(oxolan-3-yl)-1H-pyrazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1128241-1.0g
5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1-(oxolan-3-yl)-1H-pyrazole
2137531-17-8
1g
$1442.0 2023-05-23
Enamine
EN300-1128241-10.0g
5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1-(oxolan-3-yl)-1H-pyrazole
2137531-17-8
10g
$6205.0 2023-05-23
Enamine
EN300-1128241-0.25g
5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1-(oxolan-3-yl)-1H-pyrazole
2137531-17-8 95%
0.25g
$1328.0 2023-10-26
Enamine
EN300-1128241-1g
5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1-(oxolan-3-yl)-1H-pyrazole
2137531-17-8 95%
1g
$1442.0 2023-10-26
Enamine
EN300-1128241-10g
5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1-(oxolan-3-yl)-1H-pyrazole
2137531-17-8 95%
10g
$6205.0 2023-10-26
Enamine
EN300-1128241-2.5g
5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1-(oxolan-3-yl)-1H-pyrazole
2137531-17-8 95%
2.5g
$2828.0 2023-10-26
Enamine
EN300-1128241-0.1g
5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1-(oxolan-3-yl)-1H-pyrazole
2137531-17-8 95%
0.1g
$1269.0 2023-10-26
Enamine
EN300-1128241-5.0g
5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1-(oxolan-3-yl)-1H-pyrazole
2137531-17-8
5g
$4184.0 2023-05-23
Enamine
EN300-1128241-0.05g
5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1-(oxolan-3-yl)-1H-pyrazole
2137531-17-8 95%
0.05g
$1212.0 2023-10-26
Enamine
EN300-1128241-0.5g
5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1-(oxolan-3-yl)-1H-pyrazole
2137531-17-8 95%
0.5g
$1385.0 2023-10-26

5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1-(oxolan-3-yl)-1H-pyrazole 関連文献

5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1-(oxolan-3-yl)-1H-pyrazoleに関する追加情報

5-Chloro-3-(1-Methyl-1H-Pyrazol-5-Yl)-1-(Oxolan-3-Yl)-1H-Pyrazole: A Comprehensive Overview

5-Chloro-3-(1-methyl-1H-pyrazol-5-yl)-1-(oxolan-3-yl)-1H-pyrazole, also known by its CAS number 2137531-17-8, is a compound of significant interest in the field of organic chemistry and materials science. This compound belongs to the class of pyrazole derivatives, which are widely studied for their unique electronic properties and potential applications in various industries. The structure of this compound is characterized by a pyrazole ring system with substituents at positions 5, 3, and 1, which include a chlorine atom, a methyl-substituted pyrazolyl group, and an oxolan (tetrahydrofuran) moiety, respectively.

The synthesis of 5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1-(oxolan-3-yl)-1H-pyrazole involves a series of carefully designed organic reactions. These reactions typically include nucleophilic substitutions, condensations, and cyclizations. The use of transition metal catalysts has been shown to significantly enhance the efficiency of these reactions, leading to higher yields and better purity of the final product. Recent advancements in catalytic methods have further expanded the scope of pyrazole derivative synthesis, making this compound more accessible for research and industrial applications.

The electronic properties of 5-chloro-3-(1-methyl-1H-pyrazol-5-yl)-1-(oxolan-3-yl)-1H-pyrazole have been extensively studied using computational chemistry techniques. These studies reveal that the compound exhibits a conjugated π-system that contributes to its stability and reactivity. The presence of electron-withdrawing groups like chlorine and electron-donating groups like methyl and oxolan moieties creates a balance in the electronic distribution within the molecule, making it suitable for various chemical transformations. Recent research has also highlighted the potential of this compound as a building block for constructing advanced materials such as coordination polymers and metalloorganic frameworks (MOFs).

In terms of applications, 5-chloro-substituted pyrazoles have been explored for their potential in pharmaceuticals, agrochemicals, and electronic materials. The chlorine substituent in this compound plays a crucial role in modulating its biological activity. For instance, studies have shown that this compound exhibits moderate antibacterial activity against certain strains of bacteria. Additionally, its ability to act as a ligand in metal complexes has opened up new avenues for its use in catalysis and sensing applications.

The integration of the oxolan group into the structure introduces additional functionality to this compound. Oxolan rings are known for their ability to participate in hydrogen bonding and other non-covalent interactions, which can significantly influence the physical properties of the molecule. This makes oxolan-containing pyrazoles ideal candidates for exploring supramolecular chemistry concepts. Recent research has demonstrated that this compound can form self-assembled structures under specific conditions, which could be exploited for creating novel materials with tailored properties.

The study of pyrazole derivatives like this one has also contributed to our understanding of heterocyclic chemistry. Pyrazoles are known for their versatility in undergoing various types of reactions, including electrophilic substitutions, nucleophilic additions, and cycloadditions. The presence of multiple functional groups in this compound allows for further derivatization, enabling chemists to explore its potential in diverse chemical systems.

In conclusion, 5-chloro-(oxolan-substituted) pyrazoles represent an exciting area of research with vast potential across multiple disciplines. Their unique structural features and electronic properties make them valuable tools for advancing both fundamental and applied chemical sciences. As research continues to uncover new insights into their synthesis, properties, and applications, compounds like CAS number 2137531-17-8 will undoubtedly play a pivotal role in shaping future innovations in organic chemistry.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD